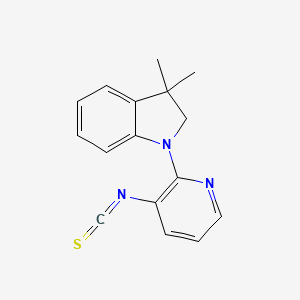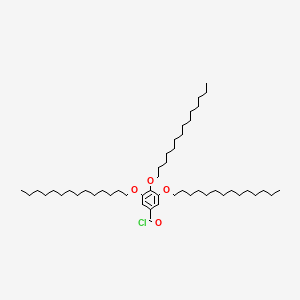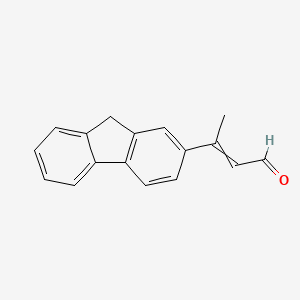![molecular formula C17H14N2O2 B14189345 3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one CAS No. 928036-86-6](/img/structure/B14189345.png)
3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one is a complex organic compound that belongs to the class of hydrazinylidene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one typically involves the reaction of 2-methylphenylhydrazine with a suitable furanone derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include aliphatic carboxylic acid anhydrides and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydrazinylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Wirkmechanismus
The mechanism by which 3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one exerts its effects involves interactions with various molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and triggering downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(4-Methylphenyl)hydrazinylidene][1,3]thiazolo-[3,2-a]benzimidazol-2(3H)-one: A similar hydrazinylidene derivative with a thiazolo-benzimidazole scaffold.
3-[2-(4-Nitrobenzoyl)hydrazinylidene]furan-2(3H)-one: Another furanone derivative with a nitrobenzoyl group.
Uniqueness
3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one is unique due to its specific hydrazinylidene and furanone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
928036-86-6 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
3-[(2-methylphenyl)diazenyl]-5-phenylfuran-2-ol |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-5-6-10-14(12)18-19-15-11-16(21-17(15)20)13-8-3-2-4-9-13/h2-11,20H,1H3 |
InChI-Schlüssel |
KMSSZLMPRPYYFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=C(OC(=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)
![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)
![1-Cyclopropyl-4-[3-(diethylamino)propyl]piperazine-2,5-dione](/img/structure/B14189285.png)
![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
![(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B14189293.png)


![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14189338.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14189348.png)
